Physicochemical Differentiation from Ethyl Ester Analogs
The target compound's predicted logP of 4.453 and topological polar surface area (tPSA) of 80 Ų, as computed by the ZINC15 database [1], can be contrasted with ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate (CAS 618069-72-0), which bears only one ester group. The dimethyl dicarboxylate pattern introduces an additional hydrogen-bond acceptor, influencing solubility and permeability profiles relative to mono-ester analogs. While direct experimental comparison is absent, these computed descriptors provide a physicochemical rationale for differential behavior in biological assays.
| Evidence Dimension | Predicted lipophilicity (logP) and polarity (tPSA) |
|---|---|
| Target Compound Data | logP = 4.453; tPSA = 80 Ų |
| Comparator Or Baseline | Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate (no computed tPSA available; expected to have fewer H-bond acceptors) |
| Quantified Difference | tPSA difference not computable from available data; logP difference unknown due to lack of comparator data |
| Conditions | In silico prediction using ZINC15 (DrugBank/ChEMBL-derived models) |
Why This Matters
The higher tPSA of the target compound suggests altered membrane permeability compared to mono-ester analogs, which can be critical for intracellular target engagement in anticancer screening.
- [1] ZINC15 Database. Substance ZINC000100676783 (Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate). View Source
